丙烯腈-2-d

描述

Selective Binding of the Cyano Group in Acrylonitrile Adsorption on Si(100)-2 x 1

The interaction of acrylonitrile with silicon surfaces has been studied, revealing that the cyano group plays a significant role in the adsorption process. The transformation of the cyano group upon binding to the Si(100) surface was observed, indicating a [2 + 2] cycloaddition mechanism, which is a crucial step for further chemical syntheses on silicon surfaces .

AIE-Active Functionalized Acrylonitriles

Acrylonitriles with aggregation-induced emission (AIE) characteristics have been synthesized, demonstrating potential for two-photon biomedical imaging. The study showcases the synthesis of AIE-active acrylonitriles with distinct functionalities, which exhibit bright red emission and high biocompatibility, making them suitable for in vivo imaging applications .

Synthesis of Acrylonitrile from Renewable Lactic Acid

An alternative method for producing acrylonitrile from renewable resources has been developed. Lactic acid, derived from biomass, is converted to acrylonitrile through a two-step process involving amidation and dehydration, with zeolites playing a catalytic role. This method presents a more sustainable approach to acrylonitrile production .

Acrylonitrile Irreversibly Inactivates Glyceraldehyde-3-phosphate Dehydrogenase

The toxicological effects of acrylonitrile have been investigated, showing that it can irreversibly inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating a key cysteine residue. This inhibition could impair glycolytic ATP production, potentially explaining the acute toxicity of acrylonitrile .

Effect of ZnCl2 on the Spontaneous Copolymerization of Acrylonitrile

The copolymerization of acrylonitrile with substituted 1,3-dienes has been studied in the presence of ZnCl2. The research demonstrates how the structure of the diene and the reaction conditions influence the product distribution between alternating copolymers and cycloadducts, providing insights into the polymerization mechanisms of acrylonitrile .

Acrylonitrile and Tissue Glutathione

The interaction of acrylonitrile with glutathione has been examined, showing a rapid decrease in reduced glutathione levels upon acute exposure, while chronic ingestion leads to an increase in hepatic glutathione concentration. These findings suggest different mechanisms of action for acute and chronic interactions of acrylonitrile with biological systems .

Synthesis and Characterization of Acrylonitrile Derivatives

A novel acrylonitrile derivative has been synthesized and characterized, with studies on its molecular conformation, vibrational and electronic transitions, and nonlinear optical properties. The research provides a comprehensive analysis of the compound's structure and potential applications in optical materials .

Acrylonitrile Enhances H2O2-mediated DNA Damage

The carcinogenic potential of acrylonitrile has been linked to its ability to enhance DNA damage mediated by hydrogen peroxide. The study suggests that acrylonitrile may contribute to carcinogenicity by promoting the formation of nitrogen-centered radicals that enhance oxidative DNA damage .

Beta-heterosubstituted Acrylonitriles

The electronic structure of beta-heterosubstituted acrylonitriles has been explored, revealing a "push-pull" effect due to the presence of electron-donating and electron-withdrawing groups. The study provides insights into the electronic properties of these compounds and their potential applications .

Correlation between Structural and Optical Properties of π-conjugated Acrylonitrile Derivatives

The structural and optical properties of π-conjugated acrylonitrile derivatives have been correlated through X-ray analysis, energy frameworks, and theoretical calculations. The research highlights the influence of molecular structure on the optical properties and the role of intermolecular interactions in the crystal packing of these compounds .

科学研究应用

丙烯腈的生物质生产

丙烯腈-2-d 可以从生物质中生产,尽管这一过程还处于起步阶段 . 甘油作为生物质来源的原料,可获得最高的丙烯腈产率(60%) . 然而,由于甘油源自食物生物质,因此将其用于工业用途在公众和大多数政府看来是不可接受的 .

可再生丙烯腈生产

This compound 是一种石油衍生的化合物,用于树脂、聚合物、丙烯酸酯和碳纤维 . 一种可再生this compound 生产工艺使用 3-羟基丙酸 (3-HP),该物质可以通过微生物从糖类中生产 . 该工艺通过在廉价的二氧化钛固体酸催化剂上进行脱水和用氨进行腈化,从乙基 3-羟基丙酸酯 (乙基 3-HP) 中获得了超过 90% 的this compound 摩尔产率 .

与烃类物质的反应性

This compound 由于其与不同烃类物质的反应性而被研究,它可能在土卫六的大气层中应用 . 这些研究集中在 N(

2^22

D) 与this compound 的反应 .树脂和聚合物的生产

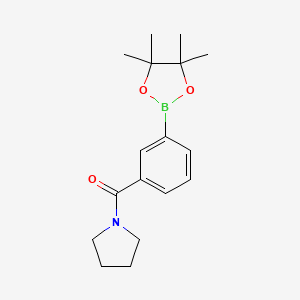

This compound 广泛用于树脂和聚合物的生产 . 这些材料具有广泛的应用范围,包括汽车、建筑和包装行业 .

丙烯酸酯的生产

This compound 也用于生产丙烯酸酯 . 丙烯酸酯用于各种应用,包括油漆、涂料、粘合剂、密封剂和纺织品 .

碳纤维的生产

This compound 用于生产碳纤维 . 碳纤维是一种高强度、轻质材料,在航空航天、汽车和体育用品等各种应用中使用 .

作用机制

Target of Action

Acrylonitrile-2-d, like its parent compound acrylonitrile, primarily targets the cellular machinery involved in oxidative stress and DNA damage . It is known to increase cancer in high dose tests in male and female rats and mice .

Mode of Action

The interaction of Acrylonitrile-2-d with its targets involves the induction of oxidative stress and oxidative DNA damage . This interaction can lead to apoptosis in cells, such as human umbilical cord mesenchymal stem cells .

Biochemical Pathways

Acrylonitrile-2-d affects the biochemical pathways related to oxidative stress and DNA damage . The downstream effects of these pathways can lead to cell death or apoptosis . Furthermore, it has been suggested that microorganisms display enzymes and metabolic pathways to attack the chemical structure of Acrylonitrile-2-d .

Pharmacokinetics

It can be inferred from the parent compound, acrylonitrile, that it is readily absorbed into the systemic circulation following ingestion, inhalation, or dermal exposure . Acrylonitrile can undergo metabolism either by glutathione conjugation which yields 2-cyanoethylmercapturic acid or cytochrome P450 oxidation which yields 2-cyanotheylene oxide, which can be further metabolised into cyanide .

Result of Action

The molecular and cellular effects of Acrylonitrile-2-d’s action primarily involve the induction of oxidative stress and DNA damage, leading to apoptosis in cells . This can result in increased cancer risk in high dose tests in male and female rats and mice .

Action Environment

The action, efficacy, and stability of Acrylonitrile-2-d can be influenced by environmental factors. Smoking cigarettes and tobacco will also release small quantities of acrylonitrile into the environment . These environmental factors could potentially influence the action of Acrylonitrile-2-d as well.

安全和危害

未来方向

属性

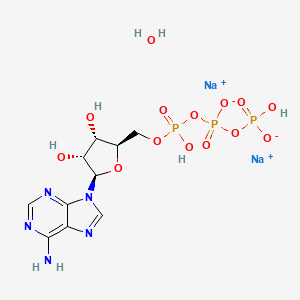

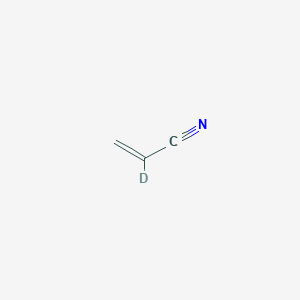

IUPAC Name |

2-deuterioprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479984 | |

| Record name | Acrylonitrile-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4635-82-9 | |

| Record name | Acrylonitrile-2-d | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4635-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。